Cas no 944997-60-8 (C3a receptor agonist 1)

C3a receptor agonist 1 structure
C3a receptor agonist 1 structure
Productnaam:C3a receptor agonist 1
CAS-nummer:944997-60-8
MF:C27H35N3O2
MW:433.585706949234
CID:1003700
PubChem ID:44430519

C3a receptor agonist 1 Chemische en fysische eigenschappen

Naam en identificatie

    • 2-cyclohexyl-2-phenyl-N-{1-[3-(pyridin-3-yl)propanoyl]piperidin-4-yl}acetamide
    • 2-cyclohexyl-2-phenyl-N-[1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]acetamide
    • α-Cyclohexyl-N-[1-[1-oxo-3-(3-pyridinyl)propyl]-4-piperidinyl]benzeneacetamide (ACI)
    • C3a receptor agonist 1
    • a-cyclohexyl-N-[1-[1-oxo-3-(3-pyridinyl)propyl]-4-piperidinyl]-benzeneacetamide
    • GTPL11252
    • 944997-60-8
    • compound 7 [PMID: 17459702]
    • HY-128132
    • BDBM50423085
    • SCHEMBL14335900
    • F87576
    • CS-0095343
    • AKOS028114559
    • Complement 3a Receptor Agonist
    • DA-61979
    • C3A Receptor Agonist, >=98% (HPLC), solid
    • CHEMBL535625
    • CHEMBL390036
    • MS-27755
    • C3A Receptor Agonist
    • 2-cyclohexyl-2-phenyl-N-(1-(3-(pyridin-3-yl)propanoyl)piperidin-4-yl)acetamide
    • DTXSID90659061
    • Inchi: 1S/C27H35N3O2/c31-25(14-13-21-8-7-17-28-20-21)30-18-15-24(16-19-30)29-27(32)26(22-9-3-1-4-10-22)23-11-5-2-6-12-23/h1,3-4,7-10,17,20,23-24,26H,2,5-6,11-16,18-19H2,(H,29,32)
    • InChI-sleutel: RMFOYNMWESQGBZ-UHFFFAOYSA-N
    • LACHT: O=C(CCC1C=CC=NC=1)N1CCC(NC(C(C2CCCCC2)C2C=CC=CC=2)=O)CC1

Berekende eigenschappen

  • Exacte massa: 433.273
  • Monoisotopische massa: 433.273
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 32
  • Aantal draaibare bindingen: 7
  • Complexiteit: 590
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 62.3A^2
  • XLogP3: 4.8

C3a receptor agonist 1 Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C913172-1mg
C3a Receptor Agonist
944997-60-8 98%
1mg
¥2,231.10 2022-09-02
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci70408-1mg
C3a Receptor Agonist
944997-60-8 98%
1mg
¥1396.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci70408-5mg
C3a Receptor Agonist
944997-60-8 98%
5mg
¥6069.00 2022-04-26
MedChemExpress
HY-128132-5mg
C3a receptor agonist 1
944997-60-8 98.04%
5mg
¥4500 2024-05-24
SHENG KE LU SI SHENG WU JI SHU
sc-214644A-5 mg
C3A Receptor Agonist,
944997-60-8 ≥98%
5mg
¥4,813.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-214644-1 mg
C3A Receptor Agonist,
944997-60-8 ≥98%
1mg
¥1,203.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-214644-1mg
C3A Receptor Agonist,
944997-60-8 ≥98%
1mg
¥1203.00 2023-09-05
1PlusChem
1P005X36-5mg
C3a Receptor Agonist
944997-60-8 95%
5mg
$258.00 2025-02-21
SHENG KE LU SI SHENG WU JI SHU
sc-214644A-5mg
C3A Receptor Agonist,
944997-60-8 ≥98%
5mg
¥4813.00 2023-09-05
A2B Chem LLC
AC75362-25mg
C3A Receptor Agonist
944997-60-8 ≥98%
25mg
$1047.00 2024-04-19

C3a receptor agonist 1 Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide
Referentie
Discovery of new C3aR ligands. Amino-piperidine derivatives
Denonne, Frederic; Binet, Sophie; Burton, Maggi; Collart, Philippe; Defays, Sabine; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(12), 3262-3265

C3a receptor agonist 1 Raw materials

C3a receptor agonist 1 Preparation Products

Artikelen aanbevelen

Aanbevolen leveranciers
atkchemica
(CAS:944997-60-8)C3a receptor agonist 1
CL1981
Zuiverheid:95%+
Hoeveelheid:1g/5g/10g/100g
Prijs ($):Onderzoek
Amadis Chemical Company Limited
(CAS:944997-60-8)C3a receptor agonist 1
A902458
Zuiverheid:99%/99%/99%/99%
Hoeveelheid:1mg/5mg/10mg/25mg
Prijs ($):169.0/514.0/747.0/1153.0